molecular formula C30H32Br2N2O4 B15016721 4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate

Cat. No.: B15016721
M. Wt: 644.4 g/mol
InChI Key: DRZJIETWBWQEFE-ATZGPIRCSA-N
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Description

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its brominated phenyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process utilizes organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions , and organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-BROMOANILINO: A related compound with similar brominated phenyl groups.

    2-BROMO-4-METHYLPHENOL: Another brominated phenyl compound with different substituents.

    4-BROMOBENZOIC ACID: A simpler brominated aromatic compound.

Uniqueness

4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C30H32Br2N2O4

Molecular Weight

644.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C30H32Br2N2O4/c1-29(2,3)19-30(4,5)22-8-13-25(14-9-22)37-18-27(35)34-33-17-21-16-24(32)12-15-26(21)38-28(36)20-6-10-23(31)11-7-20/h6-17H,18-19H2,1-5H3,(H,34,35)/b33-17+

InChI Key

DRZJIETWBWQEFE-ATZGPIRCSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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